

# A Guide to Inter-laboratory Comparison of Beryllium-10 Measurement Standards

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Beryllium-10** (<sup>10</sup>Be) measurement standards used in Accelerator Mass Spectrometry (AMS). Understanding the nuances of these standards is critical for ensuring the accuracy, reproducibility, and comparability of <sup>10</sup>Be data across different laboratories. This document summarizes key quantitative data from pivotal intercomparison studies, details experimental protocols, and illustrates the collaborative workflow for establishing consensus values for these essential reference materials.

## Data Presentation: Comparison of Key <sup>10</sup>Be AMS Standards

The precise measurement of <sup>10</sup>Be concentrations by AMS relies on the accurate characterization of standard reference materials (SRMs). Historically, discrepancies between standards have arisen from differences in the assumed half-life of <sup>10</sup>Be and the initial calibration of primary solutions.[1][2] The following table summarizes the nominal and measured isotopic ratios of several key <sup>10</sup>Be standards that are widely used in the AMS community. These values are based on various inter-comparison efforts and recalibrations.



| Standard<br>Reference Material | Nominal/Certified  10Be/9Be Ratio (x 10 <sup>-11</sup> ) | Key Inter-<br>comparison<br>Findings and Notes                                                                                                                                                                                                                               | Participating/Refer enced Laboratories                                    |
|--------------------------------|----------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------|
| NIST SRM-4325                  | 2.68 x 10 <sup>-11</sup> (certified by NIST)             | Found to be approximately 14-15% higher than standards prepared by Nishiizumi when normalized to a common half-life of 1.5 Ma.[3][4] Fink and Smith (2007) determined an absolute value in the range of (2.48-2.61) x 10 <sup>-11</sup> supporting the NIST certified value. | ANSTO, NIST,<br>University of<br>California, Berkeley                     |
| ICN Standards                  | Based on a <sup>10</sup> Be half-<br>life of 1.5 Ma      | Measurements indicated that the  10Be/9Be isotopic ratio of the ICN AMS standard is 1.106 ± 0.012 times lower than the nominal value.[5]                                                                                                                                     | Multiple AMS<br>laboratories                                              |
| 07KNSTD Series                 | Various, e.g., 2.85 x<br>10 <sup>-12</sup> for 07KNSTD   | Developed by K. Nishiizumi and cross- calibrated with other standards. These are widely used for normalizing AMS measurements.[3]                                                                                                                                            | University of<br>California, Berkeley,<br>ANSTO, PRIME Lab,<br>and others |
| "2014 or 14" Series            | Various, from 1.01 x $10^{-13}$ to 2.502 x $10^{-11}$    | A newer series of <sup>10</sup> Be (and <sup>26</sup> Al) standards                                                                                                                                                                                                          | University of California, Berkeley,                                       |



|                   |                                                  | prepared by K. Nishiizumi. Measured by five AMS laboratories, showing excellent linearity and agreement with the 2001 standards.[5]                | and four other<br>unnamed AMS<br>laboratories |
|-------------------|--------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------|
| ETH/SIN Standards | Ratios in the order of $10^{-10}$ and $10^{-11}$ | Developed from a standardized ORNL-MASTER solution. These standards were compared with other available <sup>10</sup> Be standards at the time. [2] | ETH/SIN AMS facility                          |

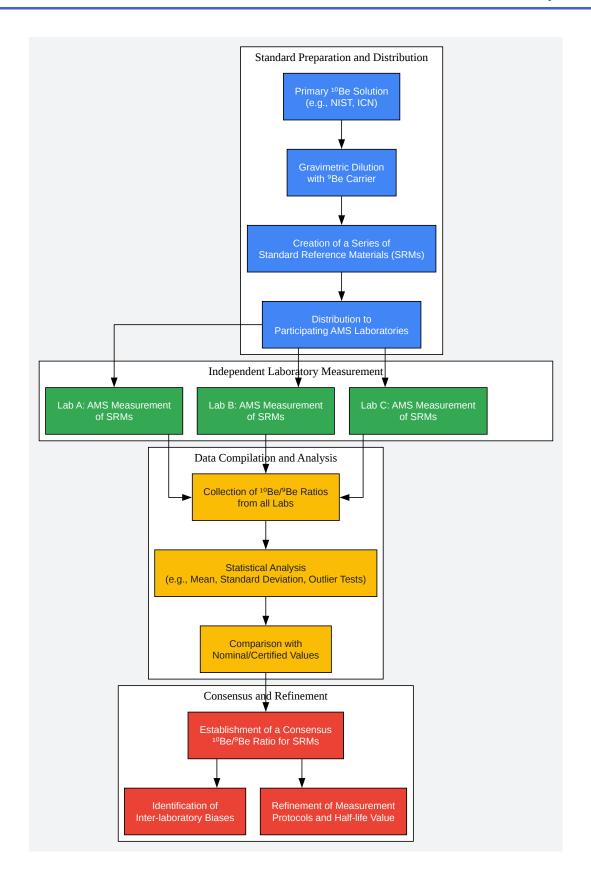
### **Experimental Protocols**

The accurate and comparable measurement of <sup>10</sup>Be across laboratories necessitates standardized and rigorous experimental protocols. The following outlines a typical methodology for <sup>10</sup>Be analysis by AMS, drawing from procedures described in key inter-comparison studies.

#### **Sample Preparation**

- Leaching and Dissolution: For samples such as sediments or rocks, the material is leached to extract beryllium. This often involves the use of strong acids.
- Purification: The extracted beryllium is purified using techniques like hydroxide precipitations and ion-exchange chromatography to separate it from other elements.
- Oxide Formation: The purified beryllium is converted to beryllium oxide (BeO).
- Target Preparation: The BeO is mixed with a binder, typically niobium (Nb) or silver (Ag) powder, and pressed into a target holder for insertion into the AMS ion source.

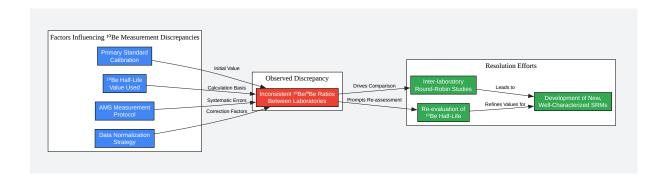
#### **Accelerator Mass Spectrometry (AMS) Measurement**




- Ion Source: A beam of negative ions is generated from the target material in the ion source.
- Acceleration: The ions are accelerated to high energies (mega-electron volts) in a tandem accelerator.
- Mass/Charge Separation: The accelerated ions pass through magnets that separate them based on their mass-to-charge ratio, allowing for the selection of <sup>10</sup>Be.
- Interference Removal: An absorber cell or other techniques are used to remove interfering isobars, most notably Boron-10 (10B).[6]
- Detection: The <sup>10</sup>Be atoms are counted in a detector, such as a gas ionization detector.
- Normalization: The measured <sup>10</sup>Be counts are normalized to the stable <sup>9</sup>Be isotope current and to the measurements of a known standard reference material (e.g., 07KNSTD) to determine the <sup>10</sup>Be/<sup>9</sup>Be ratio in the sample.[3] This normalization is crucial for ensuring comparability of results between different AMS facilities.[3]

## **Mandatory Visualization**

The following diagrams illustrate the workflows and relationships central to the inter-laboratory comparison of <sup>10</sup>Be standards.






Click to download full resolution via product page

Caption: Workflow for inter-laboratory comparison of <sup>10</sup>Be standards.





Click to download full resolution via product page

Caption: Key factors in <sup>10</sup>Be measurement discrepancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. An inter-comparison of 10Be and 26Al AMS reference standards and the 10Be half-life [inis.iaea.org]
- 2. Beryllium-10: Half-life and AMS-standards UNT Digital Library [digital.library.unt.edu]
- 3. researchgate.net [researchgate.net]
- 4. hess.ess.washington.edu [hess.ess.washington.edu]



- 5. researchgate.net [researchgate.net]
- 6. data-search.nerc.ac.uk [data-search.nerc.ac.uk]
- To cite this document: BenchChem. [A Guide to Inter-laboratory Comparison of Beryllium-10 Measurement Standards]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236284#inter-laboratory-comparison-of-beryllium-10-measurement-standards]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com